1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H and ¹³C NMR spectra provide critical insights into the compound’s structure (Table 2):
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 7.45–7.60 (doublet) | Aromatic protons (H-3, H-6 on phenyl) |
| ¹H | 3.20–3.50 (multiplet) | Piperidine CH₂ adjacent to nitrogen |
| ¹H | 2.90–3.10 (singlet) | Methylsulfonyl (SO₂CH₃) |
| ¹H | 2.30–2.50 (multiplet) | Piperidine CH₂ near carboxamide |
| ¹³C | 175.5 | Carboxamide carbonyl (C=O) |
| ¹³C | 138.2 | Sulfonyl-attached quaternary carbon |
Table 2: Predicted NMR spectral assignments based on analogous structures.
The aromatic region (δ 7.45–7.60) shows a doublet integrating for two protons, consistent with meta-substitution relative to the chlorine atom. The methylsulfonyl singlet at δ 2.90–3.10 lacks splitting due to rapid rotation around the S-C bond.
Infrared (IR) and Raman Spectroscopic Correlations
IR and Raman spectra reveal vibrational modes characteristic of key functional groups (Table 3):
| Vibration Type | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| IR: ν(N-H) | 3350, 3180 | Carboxamide NH₂ asymmetric/symmetric stretch |
| IR: ν(C=O) | 1655 | Carboxamide carbonyl stretch |
| IR: ν(S=O) | 1320, 1145 | Sulfonyl asymmetric/symmetric stretch |
| Raman: ν(C-Cl) | 550–600 | C-Cl stretching in aryl chloride |
Table 3: Key IR and Raman bands and their assignments.
The absence of a broad O-H stretch (2500–3300 cm⁻¹) confirms the lack of free carboxylic acid, consistent with the carboxamide structure. The sulfonyl stretches at 1320 and 1145 cm⁻¹ are diagnostic for the -SO₂- group.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry yields a molecular ion peak at m/z 330.83 (M⁺), with major fragments arising from bond cleavages (Figure 1):
- m/z 285 : Loss of -CONH₂ (45 Da) from the piperidine ring.
- m/z 214 : Cleavage of the C-N bond between piperidine and phenyl, retaining the methylsulfonyl group.
- m/z 155 : Phenyl fragment with chlorine and methylsulfonyl substituents.
Fragmentation Pathway:
M⁺ (330.83) → [M⁺ - CONH₂]⁺ (285) → [M⁺ - C₆H₄ClSO₂CH₃]⁺ (155)
Figure 1: Representative fragmentation pattern under EI conditions.
High-resolution mass spectrometry (HRMS) would confirm the elemental composition of each fragment, distinguishing isobaric species.
Properties
IUPAC Name |
1-(2-chloro-5-methyl-4-methylsulfonylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-9-7-12(11(15)8-13(9)21(2,19)20)17-5-3-10(4-6-17)14(16)18/h7-8,10H,3-6H2,1-2H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLJSKKUOGWLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C)Cl)N2CCC(CC2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153507 | |
| Record name | 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-57-9 | |
| Record name | 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Aromatic Intermediate
The aromatic portion, 2-chloro-5-methyl-4-(methylsulfonyl)phenyl, is typically prepared by selective chlorination, methylation, and sulfonylation of a phenyl precursor. The methylsulfonyl group is introduced via oxidation of a methylthio substituent or direct sulfonylation using reagents such as methylsulfonyl chloride under controlled conditions.
- Reaction solvents used include inert polar aprotic solvents such as N,N-dimethylformamide or N,N-dimethylacetamide, which facilitate sulfonylation reactions.
- Reaction temperatures range from ambient to elevated (up to 160 °C) depending on the step, with reaction times from 8 to 48 hours to ensure completion.
- Isolation of intermediates is achieved by aqueous workup with sodium bicarbonate solutions, followed by extraction with solvents like toluene or ethyl acetate.
Synthesis of Piperidine-4-carboxamide Derivative
The piperidine-4-carboxamide core is commonly synthesized starting from 1-methyl-4-piperidone or its derivatives:
- The ketone is converted to the corresponding carboxamide via hydrolysis of esters or amides.
- Hydrolysis is performed using alkali metal hydroxides such as lithium hydroxide in alcoholic solvents (ethanol preferred) at temperatures between 40 to 70 °C for 5 to 10 hours.
- The carboxamide intermediate can be isolated as a salt, often the hydrochloride, to improve stability and handling.
Coupling of Aromatic and Piperidine Fragments
The key step involves forming the amide bond between the aromatic acid derivative and the piperidine amine:
- The aromatic carboxylic acid (or its activated derivative) is converted into a reactive intermediate such as an acid halide, mixed anhydride, or active ester.
- Activation reagents include ethyl chloroformate, isobutyl chloroformate, thionyl chloride, oxalyl chloride, or coupling agents like N,N′-dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.
- Active esters can also be prepared using pentafluorophenyl trifluoroacetate or via the Shioiri or Mukaiyama methods.
- The activated acid is then reacted with the piperidine amine in the presence of bases such as triethylamine, pyridine, or inorganic bases like sodium carbonate.
- The reaction is typically carried out in inert solvents (e.g., toluene, dichloromethane) at temperatures ranging from -78 °C to 150 °C depending on the reagents and desired reaction rate.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| Sulfonylation of aromatic | Methylsulfonyl chloride, base | N,N-Dimethylacetamide | 140–160 | 13–20 | Inert atmosphere, aqueous workup |
| Hydrolysis to carboxamide | Lithium hydroxide, ethanol | Ethanol | 40–70 | 5–10 | Salt formation with HCl preferred |
| Acid activation | Ethyl chloroformate, triethylamine | Toluene, dichloromethane | 0 to 25 | 1–3 | Alternative: thionyl chloride |
| Amide coupling | Piperidine amine, base (triethylamine, pyridine) | Toluene, dichloromethane | -78 to 150 | 1–24 | Reaction monitored for completion |
Purification and Isolation
- After coupling, the product is purified by standard organic techniques such as extraction, washing, and column chromatography on silica gel.
- Crystallization or salt formation (e.g., hydrochloride salt) is used to obtain the final compound in pure form.
- Analytical methods such as NMR, mass spectrometry, and HPLC are employed to confirm structure and purity.
Research Findings on Preparation
- The use of N,N-dimethylacetamide as a solvent in sulfonylation steps improves yield and reaction control.
- Activation of the carboxylic acid as a mixed anhydride or active ester enhances coupling efficiency and reduces side reactions.
- Bases such as triethylamine and pyridine are effective in scavenging acid byproducts during amide bond formation.
- Reaction temperatures and times are optimized to balance reaction completion and minimize decomposition.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Aromatic sulfonylation | Methylsulfonyl chloride, DMAc, 140–160 °C | 2-Chloro-5-methyl-4-(methylsulfonyl)phenyl intermediate |
| 2 | Piperidine carboxamide formation | Lithium hydroxide, ethanol, 40–70 °C | Piperidine-4-carboxamide intermediate |
| 3 | Acid activation | Ethyl chloroformate, triethylamine, toluene | Activated acid derivative |
| 4 | Amide coupling | Piperidine amine, base, inert solvent | Final compound: 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide |
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimalarial Activity
Recent studies have investigated the potential of compounds similar to 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide as antimalarial agents. Research has identified novel inhibitors targeting plasmodial kinases, which are critical for malaria parasite survival. In particular, compounds that exhibit structural similarities to this compound have shown promise in inhibiting the activity of PfCDPK1 and PfGSK3 kinases, demonstrating significant potency against malaria parasites with IC50 values in the nanomolar range .
1.2 Anticancer Research
The compound has also been explored for its anticancer properties. A study on bispecific antagonists targeting retinol binding protein 4 (RBP4) highlighted the importance of such compounds in treating metabolic disorders and cancer-related cachexia. The ability of similar compounds to modulate key metabolic pathways suggests that this compound may play a role in future cancer therapies .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Studies have shown that modifications to the piperidine ring and substituents on the aromatic system can significantly influence biological activity. For instance, alterations in the methylsulfonyl group have been linked to enhanced selectivity and potency against specific targets within the malaria life cycle .
Case Studies
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
Key structural analogues include piperidine and pyrrole derivatives with methylsulfonylphenyl groups, as detailed in patent filings (Table 1).
Table 1: Structural Comparison of Selected Analogues
Key Observations:
- Substituent Effects: The 2-trifluoromethyl (CF₃) group in the pyrrole analogue () introduces strong electron-withdrawing effects, enhancing stability and altering pharmacokinetics compared to the target’s 2-chloro substituent . Carboxamide vs. Hydroxyl: The 4-carboxamide in the target compound may improve hydrogen-bonding capacity compared to the hydroxyl group in 4-(3-(MeSO₂)phenyl)-1-propylpiperidin-4-ol .
Functional and Developmental Considerations
- Discontinued Status of Target Compound : While the reason for discontinuation is unspecified, analogues such as the pyrrole derivative () and bis-methylsulfonyl piperidone () remain under patent protection, suggesting superior efficacy or manufacturability .
- Biological Relevance : The pyrrole analogue’s hydroxyethyl and trifluoromethyl groups may enhance solubility and target engagement in therapeutic applications (e.g., enzyme inhibition or receptor modulation) compared to the target’s simpler substituents .
Biological Activity
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide, commonly referred to as compound 1, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound, with a molecular formula of C₁₄H₁₉ClN₂O₃S and a molecular weight of approximately 330.83 g/mol, exhibits various biological activities that warrant detailed exploration.
Compound 1 is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 942474-57-9 |
| Molecular Formula | C₁₄H₁₉ClN₂O₃S |
| Molecular Weight | 330.83 g/mol |
| Synonyms | 4-Piperidinecarboxamide, 1-[2-chloro-5-methyl-4-(methylsulfonyl)phenyl]- |
Biological Activity Overview
The biological activity of compound 1 has been investigated primarily in the context of neuropharmacology and cancer research. Below are key findings regarding its activity:
Neuropharmacological Effects
- Inhibition of Glutamate Receptors : Compound 1 has shown potential as an inhibitor of glutamate receptors, particularly in the modulation of NMDA receptors. Studies suggest that it can influence neuronal excitability and synaptic plasticity, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Neuroprotective Properties : In vitro studies indicate that compound 1 may exert neuroprotective effects against oxidative stress and excitotoxicity. This is particularly relevant for conditions characterized by neuronal degeneration .
Anticancer Activity
- Cell Proliferation Inhibition : Research has demonstrated that compound 1 can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .
- Apoptosis Induction : Compound 1 has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
Case Studies and Research Findings
Several studies have explored the efficacy and mechanisms of action of compound 1:
- Study on Neurodegeneration : A study published in Neurobiology highlighted that compound 1 reduced amyloid-beta toxicity in neuronal cultures, suggesting a protective mechanism against Alzheimer's pathology .
- Cancer Cell Line Evaluation : In a recent investigation, compound 1 was tested on breast cancer cell lines where it demonstrated significant cytotoxicity at nanomolar concentrations, leading to a decrease in cell viability by over 50% within 48 hours .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : A plausible synthesis route involves nucleophilic substitution and carboxamide formation. For example, coupling a substituted phenylpiperidine precursor with a chloro-methylsulfonyl aromatic moiety under basic conditions (e.g., NaOH in dichloromethane) . Optimization includes:
- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.
- Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product .
- Yield improvement : Employ Design of Experiments (DoE) to test variables like solvent polarity, catalyst loading, and reaction time .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | NaOH, CH₂Cl₂, 0°C | Deprotonation/nucleophilic substitution |
| 2 | Ethyl acetate/water wash | Remove unreacted starting material |
| 3 | Column chromatography (hexane:EtOAc) | Purification |
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (pH 4.6) to assess purity. Retention time and peak symmetry indicate structural consistency .
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., methylsulfonyl group at C4, piperidine ring conformation) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical value) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
- Waste Disposal : Segregate halogenated waste (e.g., chlorinated byproducts) and dispose via certified hazardous waste facilities .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methylsulfonyl with sulfonamide) and test for receptor binding affinity .
- Biological Assays : Use in vitro enzyme inhibition assays (e.g., kinase targets) with IC₅₀ determination. Compare results with computational docking simulations .
- Data Analysis : Apply multivariate regression to correlate electronic/steric parameters (Hammett σ, LogP) with activity .
Q. How should researchers address contradictions in experimental data, such as varying yields or biological activity?
- Methodological Answer :
- Root-Cause Analysis : Use failure mode and effects analysis (FMEA) to identify variables (e.g., impurity profiles, solvent traces) .
- Reproducibility Checks : Standardize protocols (e.g., strict temperature control during exothermic steps) and replicate experiments across independent labs .
- Statistical Modeling : Apply ANOVA to assess significance of outliers or batch-to-batch variability .
Q. What computational methods are suitable for predicting binding affinity with target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2, serotonin receptors) to simulate ligand-receptor interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and free energy (MM-PBSA) .
- QSAR Modeling : Train machine learning models (e.g., Random Forest) on datasets of similar piperidine derivatives to predict ADMET properties .
Q. What strategies can optimize multi-step synthesis pathways to minimize side reactions?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., piperidine nitrogen with Boc groups) during sulfonation steps .
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and reduce intermediate degradation .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. How can the compound’s stability under different storage conditions be systematically evaluated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
